molecular formula C11H10ClNO3 B12445640 2-Chloro-4-(3-oxomorpholino)benzaldehyde

2-Chloro-4-(3-oxomorpholino)benzaldehyde

Cat. No.: B12445640
M. Wt: 239.65 g/mol
InChI Key: KIOUGJUNGPRUOY-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-oxomorpholino)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a chloro group and a morpholino ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-oxomorpholino)benzaldehyde typically involves the nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-aminophenyl)morpholin-3-one in the presence of a base and methanol as a solvent . This method yields the compound with high purity and good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-oxomorpholino)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong bases and nucleophiles, such as sodium methoxide or potassium tert-butoxide, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted benzaldehydes.

    Oxidation: 2-Chloro-4-(3-oxomorpholino)benzoic acid.

    Reduction: 2-Chloro-4-(3-oxomorpholino)benzyl alcohol.

Scientific Research Applications

2-Chloro-4-(3-oxomorpholino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-oxomorpholino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3-oxomorpholino)benzaldehyde is unique due to the presence of both a chloro group and a morpholino ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-chloro-4-(3-oxomorpholin-4-yl)benzaldehyde

InChI

InChI=1S/C11H10ClNO3/c12-10-5-9(2-1-8(10)6-14)13-3-4-16-7-11(13)15/h1-2,5-6H,3-4,7H2

InChI Key

KIOUGJUNGPRUOY-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC(=C(C=C2)C=O)Cl

Origin of Product

United States

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